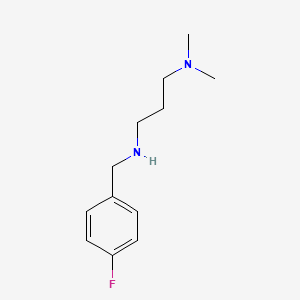

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, or 4-Fluoro-benzyl-DMPDA, is an organic compound commonly used in research laboratories for a variety of purposes. It is a colorless, odorless liquid with a molecular weight of 227.25 g/mol and a boiling point of 155°C. It is soluble in water, alcohol, and other organic solvents. 4-Fluoro-benzyl-DMPDA has a wide range of scientific applications, including synthesis of pharmaceuticals, organic reactions, and biochemical studies.

Scientific Research Applications

Anti-allergic Drugs

This compound has been used in the synthesis of anti-allergic drugs . Specifically, it has been used in the development of ®-1-(4-fluoro benzyl)-2-(1-methylpiperidine-3-acyl)-1 H-benzimidazole, a compound with high affinity for H1-antihistamine . This compound showed improved selectivity and stability for hERG channel when compared with its predecessor .

Potassium Channel Blocking Agent

4-Fluorobenzylamine, a related compound, is used as a potassium channel blocking agent . This application is crucial in the study of cellular processes and the development of drugs that target potassium channels.

Synthesis of Tris-Iron (III) Chelates

4-Fluorobenzylamine is also used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates have potential applications in various fields, including medicine and environmental science.

Folate Labeling

Another application of 4-Fluorobenzylamine is in the labeling of folate . It reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This labeled folate can be used in medical imaging to study folate metabolism and folate receptor expression in the body.

Histamine H1 Receptor Antagonists

The compound has been used in the research of allergic reactions with histamine H1 receptor antagonists . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .

Chemical Transmitter

Histamine, chemically known as 4 (5)- (2-aminoethyl)imidazole, is an endogenous biologically active substance involved in multiple complex physiological processes as an important chemical transmitter . This compound is formed by the decarboxylation of histidine catalyzed by enzymes .

Mechanism of Action

Target of Action

The primary target of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, also known as [3-(dimethylamino)propyl][(4-fluorophenyl)methyl]amine, is Beta-secretase 1 . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

The compound interacts with its target, Beta-secretase 1, leading to changes in the proteolytic processing of APP

Biochemical Pathways

The affected pathway is the proteolytic processing of APP by Beta-secretase 1 . This process is crucial in the generation of A-beta peptide sequence, which is implicated in neurodegenerative disorders .

Pharmacokinetics

The related compound 4-(4-fluorobenzyl)piperidine has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance

Result of Action

Given its target, it is likely that it affects the generation of a-beta peptide sequence, which could have implications for neurodegenerative disorders .

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMYTHOWTVQTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2740487.png)

![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2740494.png)

![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2740497.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)

![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)

![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)

![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)